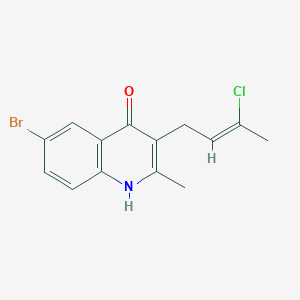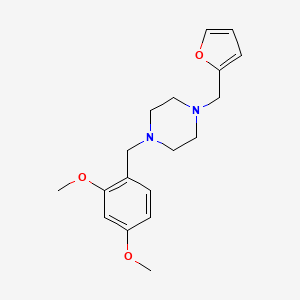
4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide, also known as C21H23NO4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by increasing the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound has been shown to increase the levels of certain neurotransmitters in the brain, which can have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have anti-cancer and neuroprotective properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide. One of the primary directions is to further explore its potential therapeutic applications in the treatment of cancer and neurological disorders. Additionally, future research could focus on understanding the mechanism of action of this compound and optimizing its therapeutic potential. Finally, future research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide involves several steps. The first step involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. The second step involves the reaction of 2,5-dimethoxybenzoyl chloride with N,N-dimethylaniline in the presence of a base to form 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide. This multi-step process yields a pure form of 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide.
Applications De Recherche Scientifique
4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide has been the focus of several scientific research studies due to its potential therapeutic applications. One of the primary applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19(2)18(21)13-7-5-12(6-8-13)17(20)15-11-14(22-3)9-10-16(15)23-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWVYIAHGQTBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5849568.png)
![{2-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5849572.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5849580.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5849583.png)



![N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5849612.png)

